2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride
Overview
Description
2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of aminoethyl and dimethylnicotinonitrile groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This reduction can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . The resulting amines are then protected in situ with Boc2O to prevent further reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to gram or kilogram scales. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Chromatographic purification steps are often employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using catalysts like RANEY® Nickel or reagents such as ZnCl2/NaBH4.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: RANEY® Nickel, ZnCl2/NaBH4.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethylamino)-4,6-dimethylnicotinonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. These interactions can modulate enzymatic functions, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethylaminoethanol: Known for its superior CO2 separation performance.
2-Phenethylamines: Widely studied for their medicinal chemistry applications.
2-Aminothiazoles: Noted for their diverse biological activities, including anticancer and antimicrobial properties.
Properties
IUPAC Name |
2-(2-aminoethylamino)-4,6-dimethylpyridine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4.ClH/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11;/h5H,3-4,11H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAZIEGTFWSPBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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